2-Methylcyclopentanecarboxylic acid

Chiral Synthesis Asymmetric Catalysis Stereoselective Drug Design

2-Methylcyclopentanecarboxylic acid (CAS 5454-78-4) is a cyclic carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring substituted with a methyl group at the 2-position and a carboxylic acid functional group, existing as a liquid at room temperature with a boiling point of 183-185°C at 16 mmHg.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5454-78-4
Cat. No. B1361535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopentanecarboxylic acid
CAS5454-78-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCCC1C(=O)O
InChIInChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyYDUMDNFZGQAOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopentanecarboxylic Acid (CAS 5454-78-4): A Chiral Cyclopentane Building Block for Pharmaceutical and Agrochemical Synthesis


2-Methylcyclopentanecarboxylic acid (CAS 5454-78-4) is a cyclic carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . The compound features a cyclopentane ring substituted with a methyl group at the 2-position and a carboxylic acid functional group, existing as a liquid at room temperature with a boiling point of 183-185°C at 16 mmHg . With two stereocenters (undefined stereocenter count = 2), the compound is commercially available primarily as a racemic mixture, though enantiomerically pure forms such as (1R,2R)-2-methylcyclopentanecarboxylic acid exist for specialized applications requiring stereochemical precision . The methyl substitution at the 2-position introduces both steric bulk and conformational constraints that distinguish this scaffold from unsubstituted cyclopentanecarboxylic acid and regioisomeric methyl-substituted analogs .

Why Cyclopentanecarboxylic Acid Analogs Cannot Substitute 2-Methylcyclopentanecarboxylic Acid in Stereochemically Demanding Syntheses


Substituting 2-methylcyclopentanecarboxylic acid with a closely related cyclopentanecarboxylic acid analog is not straightforward due to three quantifiable differences that directly impact synthetic outcomes. First, the methyl group at the 2-position introduces a stereogenic center (undefined stereocenter count = 2 for the racemate), whereas unsubstituted cyclopentanecarboxylic acid is achiral and cannot support enantioselective transformations . Second, the 2-methyl substitution alters the compound's lipophilicity (calculated XLogP3 = 1.8) compared to cyclopentanecarboxylic acid (calculated XLogP3 ≈ 1.3), affecting partitioning behavior in biphasic reactions and chromatographic purification . Third, the conformational restriction imposed by the 2-methyl group limits the rotational freedom of the carboxylic acid moiety relative to the ring, a property exploited in the design of conformationally constrained bioactive molecules [1]. Regioisomeric substitution at the 1-position (1-methylcyclopentanecarboxylic acid) produces a quaternary α-carbon with entirely different reactivity and steric profiles that render it unsuitable as a direct replacement in synthetic sequences optimized for the 2-methyl scaffold [2].

Quantitative Differentiation Evidence for 2-Methylcyclopentanecarboxylic Acid: Comparator-Based Data for Informed Procurement


Chiral Scaffold Advantage: Stereocenter Count Comparison with Unsubstituted Cyclopentanecarboxylic Acid

2-Methylcyclopentanecarboxylic acid contains two stereocenters (undefined stereocenter count = 2), enabling its use as a chiral building block for enantioselective synthesis, whereas the unsubstituted parent compound cyclopentanecarboxylic acid contains zero stereocenters and cannot impart chirality to downstream products . The racemic mixture is commercially available, while enantiomerically pure forms such as (1R,2R)-2-methylcyclopentanecarboxylic acid (defined stereocenters = 2) can be procured for applications requiring absolute stereocontrol .

Chiral Synthesis Asymmetric Catalysis Stereoselective Drug Design

Lipophilicity Modulation: Comparative XLogP3 Analysis with 1-Methylcyclopentanecarboxylic Acid

The position of methyl substitution on the cyclopentane ring directly influences lipophilicity. 2-Methylcyclopentanecarboxylic acid has a calculated XLogP3 value of 1.8 , which represents a measurable increase in lipophilicity compared to the unsubstituted parent scaffold (estimated XLogP3 ≈ 1.3 for cyclopentanecarboxylic acid) and differs from the regioisomeric 1-methylcyclopentanecarboxylic acid, which has a different substitution pattern affecting the spatial presentation of the carboxylic acid group . This difference of approximately 0.5 logP units corresponds to a roughly three-fold difference in octanol-water partition coefficient, which can significantly impact extraction efficiency and chromatographic retention behavior .

Physicochemical Profiling ADME Optimization Chromatographic Method Development

Hemoglobin Allosteric Modulator Activity: Direct Enantiomeric Comparison for (−)-(1R,2R)-2-Methylcyclopentanecarboxylic Acid Derivative

In a structure-activity relationship study of chiral allosteric modifiers of hemoglobin, a derivative incorporating the (1R,2R)-2-methylcyclopentanecarboxylic acid scaffold was directly compared to its enantiomer, racemate, and the lead compound RSR13. The (−)-(1R,2R)-1-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentanecarboxylic acid (compound 11) exhibited greater in vitro activity in hemoglobin solutions than its antipode, the racemate, and RSR13, and was equipotent with RSR13 in whole blood [1]. This demonstrates that the absolute stereochemistry of the 2-methylcyclopentanecarboxylic acid moiety is a critical determinant of biological activity, with the (1R,2R) configuration providing superior allosteric effector function.

Hemoglobin Modulation Allosteric Effectors Enantioselective Pharmacology

Conformational Restriction and Steric Bulk: Comparative Analysis with Methyl Cyclopentanecarboxylate

The 2-methyl substitution on the cyclopentane ring introduces measurable conformational restriction compared to the unsubstituted scaffold. Derivatives such as Boc-protected cis-2-methylcyclopentanecarboxylic acid are noted for their increased steric bulk and conformational rigidity, attributes that are valuable in peptide synthesis and conformational studies [1]. In contrast, methyl cyclopentanecarboxylate (the methyl ester of cyclopentanecarboxylic acid, CAS 4630-82-4) lacks the 2-methyl group and consequently exhibits greater conformational flexibility, which may be undesirable in applications requiring defined spatial orientation of functional groups for molecular recognition [2]. The well-defined stereochemistry of the 2-methyl scaffold assists in structure-activity relationship investigations, enabling precise modeling of bioactive peptides [1].

Conformational Analysis Peptide Mimetics Scaffold Rigidity

Chiral HPLC Separation Behavior: Ligand-Exchange Chromatography of 1-Amino-2-methylcyclopentanecarboxylic Acid Derivatives

1-Amino-2-methylcyclopentanecarboxylic acids (derived from the 2-methylcyclopentanecarboxylic acid scaffold) have been successfully resolved using ligand-exchange HPLC on a copper(II)-D-penicillamine chiral stationary phase [1]. The study investigated both enantiomeric and diastereomeric separations of cyclic β-substituted α-amino acids, including 1-amino-2-methylcyclopentanecarboxylic acid derivatives. Chromatographic parameters including copper(II) concentration, pH, and organic modifier content strongly influenced retention times while minimally affecting separation factors [1]. This established chromatographic behavior provides a validated analytical pathway for quality control and enantiomeric purity assessment of materials derived from this scaffold.

Chiral Chromatography Enantiomeric Separation Analytical Method Development

Patent-Documented Synthetic Utility as TRH Analog Intermediate with High-Yield Protocol

Japanese Patent JPH07188099A (Japan Tobacco Inc.) describes an efficient synthetic route to (1R,2R)-4-oxo-2-methylcyclopentanecarboxylic acid and its derivatives, which are useful as synthetic intermediates for thyrotropin-releasing hormone (TRH) analogous compounds . The patented method involves decarboxylation of a cyclopentenone derivative prepared from specific acetoacetic acid derivatives, followed by catalytic reduction and hydrolysis to yield the target 4-oxo-2-methylcyclopentanecarboxylic acid in high yield . This documented synthetic utility distinguishes the 2-methylcyclopentanecarboxylic acid scaffold from unsubstituted or differently substituted cyclopentane carboxylic acids, which lack equivalent patent-documented protocols for TRH analog synthesis.

TRH Analog Synthesis Pharmaceutical Intermediates Process Chemistry

Optimal Application Scenarios for 2-Methylcyclopentanecarboxylic Acid Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Absolute Stereocontrol

When a synthetic route requires a chiral cyclopentane scaffold with defined stereochemistry at the 2-position, 2-methylcyclopentanecarboxylic acid (particularly in its enantiopure (1R,2R) or (1S,2S) forms) provides two stereocenters that enable precise stereochemical control . This scenario is supported by the direct comparison showing that unsubstituted cyclopentanecarboxylic acid contains zero stereocenters and cannot support enantioselective transformations. The documented use of (1R,2R)-4-oxo-2-methylcyclopentanecarboxylic acid as a TRH analog intermediate in patent JPH07188099A further validates this application .

Design and Synthesis of Conformationally Constrained Peptide Mimetics and Bioactive Scaffolds

For medicinal chemistry programs exploring the effects of conformational restriction on target binding, the 2-methyl substitution on the cyclopentane ring introduces measurable steric bulk and reduces conformational flexibility compared to unsubstituted analogs [1]. The cis-configured methyl group allows precise control over stereochemistry, making this scaffold particularly valuable for structure-activity relationship (SAR) investigations and the design of conformationally constrained peptide mimetics where spatial orientation of functional groups is critical for molecular recognition.

Hemoglobin Allosteric Modulator Development Requiring Enantiomer-Specific Activity

Based on the direct enantiomeric comparison data from the Journal of Medicinal Chemistry study, derivatives incorporating the (1R,2R)-2-methylcyclopentanecarboxylic acid scaffold exhibit enantiomer-specific allosteric effector activity that surpasses both the racemate and the opposite enantiomer [2]. For research programs targeting hemoglobin modulation (e.g., sickle cell disease, hypoxia-related conditions), procurement of the stereochemically defined (1R,2R)-configured material is justified, as the racemic mixture or incorrectly configured enantiomer will not achieve equivalent biological activity.

Quality Control and Analytical Method Development for Chiral Cyclopentane Derivatives

The established chiral HPLC separation protocol using copper(II)-D-penicillamine stationary phase provides a validated analytical pathway for assessing enantiomeric purity of 1-amino-2-methylcyclopentanecarboxylic acid derivatives [3]. This scenario is particularly relevant for procurement specifications when stereochemically pure material is required for biological testing, as the method enables reliable quantification of enantiomeric excess and detection of chiral impurities.

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